molecular formula C19H18BrNO2 B14979591 1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

Cat. No.: B14979591
M. Wt: 372.3 g/mol
InChI Key: TWLBFXOXCZUWFW-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is a synthetic organic compound featuring a furan ring substituted with a 4-bromophenyl group at the 5-position and a methanamine moiety at the 2-position. The amine group is further functionalized with a 4-methoxybenzyl substituent.

Properties

Molecular Formula

C19H18BrNO2

Molecular Weight

372.3 g/mol

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C19H18BrNO2/c1-22-17-8-2-14(3-9-17)12-21-13-18-10-11-19(23-18)15-4-6-16(20)7-5-15/h2-11,21H,12-13H2,1H3

InChI Key

TWLBFXOXCZUWFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Coupling Reaction: The brominated furan is coupled with 4-methoxybenzylamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Role of Halogen Substituents

  • Bromine vs. Chlorine : The bromophenyl group in the target compound and MMV019918 enhances hydrophobic interactions compared to the chlorophenyl analog (). MMV019918’s additional 2-chloro substituent improves antimalarial potency by increasing steric bulk and electronic effects, suggesting that halogen positioning influences target binding .
  • Methoxybenzyl vs.

Impact of Amine Functionalization

  • Piperidinylmethyl (MMV019918) : This substituent introduces a basic nitrogen, which may facilitate interactions with heme in malaria parasites .
  • Propanamide Linkage () : Replacing the methanamine with a propanamide group likely improves metabolic stability by resisting oxidative deamination, a common degradation pathway for primary amines.

Pharmacokinetic Considerations

Comparative Data on Physicochemical Properties

Property Target Compound Compound 34 MMV019918
Molecular Weight ~386.3 g/mol (estimated) 342.04 g/mol 428.7 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1
Hydrogen Bond Acceptors 4 3 4
Key Structural Feature 4-Methoxybenzyl Pyridin-3-ylmethyl Piperidin-4-ylmethyl + 2-Cl

Research Findings and Implications

  • Antimalarial Potential: MMV019918 demonstrates that halogen diversity and amine substituent bulk are critical for dual-stage antimalarial activity . The target compound’s lack of a chlorine substituent may limit its efficacy in this context.
  • Enzyme Inhibition : Compound 34’s sirtuin 2 inhibition highlights the importance of heteroaromatic amine groups in targeting NAD⁺-dependent enzymes .
  • Metabolic Stability : The propanamide derivative () suggests that modifying the amine linkage can optimize pharmacokinetics without compromising the core scaffold’s activity.

Biological Activity

1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C12H13BrNO
  • Molecular Weight: 302.59 g/mol
  • IUPAC Name: this compound

This compound features a furan ring substituted with a bromophenyl group and an amine moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, benzo[b]furan derivatives have shown promising results against various cancer cell lines. The following table summarizes the anticancer activity of related compounds:

CompoundCell Line TestedIC50 (µM)Reference
BNC105HCT1160.5
Compound 6aMCF70.3
Compound 10hA5490.2

The structure-activity relationship indicates that modifications at specific positions on the furan or phenyl rings can significantly enhance anticancer potency. For example, the introduction of methoxy groups at certain positions has been associated with increased antiproliferative effects.

Antibacterial Activity

The antibacterial properties of this compound have been investigated in comparison to other compounds. A study examining various alkaloids found that halogenated derivatives exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial Strain TestedZone of Inhibition (mm)Reference
Compound AStaphylococcus aureus24
Compound BEscherichia coli21
Target CompoundBacillus subtilisTBDTBD

Initial results suggest that the presence of bromine and methoxy groups may contribute to the antibacterial efficacy by altering membrane permeability or inhibiting key metabolic pathways in bacteria.

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of this compound has been explored. A review on monomeric alkaloids indicated that compounds with specific substitutions showed significant antifungal effects against common pathogens.

CompoundFungal Strain TestedZone of Inhibition (mm)Reference
Compound CCandida albicans20
Compound DAspergillus niger18
Target CompoundTBDTBDTBD

The data indicates that modifications to the side chains can enhance antifungal activity, suggesting a possible therapeutic role for this compound in treating fungal infections.

Case Studies

Several case studies have been conducted focusing on the synthesis and biological evaluation of derivatives of similar structures:

  • Study on Benzo[b]furan Derivatives : This study synthesized various benzo[b]furan derivatives and evaluated their anticancer properties against multiple cell lines, revealing a consistent trend where specific substitutions led to enhanced activity ( ).
  • Antibacterial Screening : A comprehensive screening of synthesized alkaloids demonstrated that those with halogen substitutions showed improved efficacy against resistant bacterial strains ( ).
  • Antifungal Efficacy : Research on related compounds has shown promising results against Candida spp., indicating a potential pathway for developing new antifungal agents ( ).

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